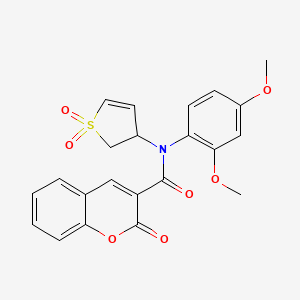

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide

Description

This compound belongs to the coumarin-carboxamide family, characterized by a 2H-chromene (coumarin) backbone substituted with a carboxamide group at position 2. Its structure includes two unique moieties: a 2,4-dimethoxyphenyl group and a 1,1-dioxido-2,3-dihydrothiophen-3-yl group.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO7S/c1-28-16-7-8-18(20(12-16)29-2)23(15-9-10-31(26,27)13-15)21(24)17-11-14-5-3-4-6-19(14)30-22(17)25/h3-12,15H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAQMVFQPWVJGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC4=CC=CC=C4OC3=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chromene Core Formation

The foundational step involves constructing the 2-oxo-2H-chromene-3-carboxamide scaffold. A widely adopted strategy employs the Vilsmeier-Haack formylation of 2-hydroxyacetophenone derivatives to yield chromone-3-carbaldehydes. For instance, treatment of 2-hydroxyacetophenone with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures (0–25°C) generates the aldehyde intermediate. Subsequent Pinnick oxidation using sodium chlorite (NaClO₂) and sulfamic acid in a dichloromethane-water mixture converts the aldehyde to chromone-3-carboxylic acid. This two-step sequence achieves moderate yields (53–61%) and ensures high purity for downstream reactions.

Carboxamide Functionalization

The carboxylic acid intermediate undergoes activation via thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with amines to yield carboxamides. For the target compound, N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)amine serves as the nucleophile. The reaction proceeds in dichloromethane (DCM) with triethylamine (Et₃N) as a base, yielding the final product after 12 hours at ambient temperature. This method offers flexibility for introducing diverse amine substituents, though yields remain modest (44–64%) due to steric hindrance from the bulky dihydrothiophene moiety.

Green Chemistry Innovations

Solvent-Free Catalytic Systems

Recent advances leverage nano-kaoline/BF₃/Fe₃O₄ composites as magnetically recoverable catalysts for chromene syntheses. Under solvent-free conditions, aldehydes, malononitrile, and enolizable substrates undergo domino Knoevenagel-Michael-cyclization reactions at 70°C, producing tetrahydro-4H-chromenes in 30–55 minutes with yields exceeding 79%. While this protocol primarily targets simpler chromenes, its principles—low catalyst loading (5 mg/mmol), recyclability (>5 cycles), and absence of toxic solvents—are directly applicable to functionalized derivatives like the target compound.

Ultrasound-Assisted Synthesis

Ultrasound irradiation (675 W, 5 hours) significantly accelerates the coupling of ethanolamine with chromene-3-carboxylic acid derivatives, achieving 83% yield on a multigram scale (0.38 moles). This method minimizes side reactions and enhances atom economy, making it ideal for industrial-scale production. For the target carboxamide, substituting ethanolamine with N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)amine under analogous conditions could streamline synthesis.

Catalytic Systems and Reaction Optimization

Nano-Catalyst Performance

The nano-kaoline/BF₃/Fe₃O₄ system demonstrates exceptional activity due to synergistic effects:

- Kaoline provides a high-surface-area support for BF₃ immobilization.

- Fe₃O₄ enables magnetic separation, reducing catalyst loss.

- BF₃ acts as a Lewis acid, polarizing carbonyl groups and accelerating cyclization.

Optimization trials reveal that 0.1 g of catalyst per mmol of substrate maximizes yield while minimizing leaching.

Solvent and Temperature Effects

Comparative studies highlight the superiority of solvent-free conditions over traditional solvents like ethanol or acetonitrile. For example, reactions in solvent-free media at 70°C achieve 94% conversion versus 72% in ethanol. Elevated temperatures (70–80°C) favor kinetic control, reducing byproduct formation during multi-component reactions.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR : Key signals include aromatic protons (δ 7.8–7.9 ppm for H-Ar), methoxy groups (δ 3.8–3.9 ppm), and sulfone resonances (δ 2.9–3.1 ppm).

- ¹³C NMR : Distinct peaks for the chromene carbonyl (δ 176.05 ppm), carboxamide (δ 164.19 ppm), and sulfone (δ 52.3 ppm).

- FT-IR : Strong absorptions at 1705 cm⁻¹ (C=O stretch) and 1320 cm⁻¹ (S=O symmetric stretch).

Purity and Yield Assessment

Recrystallization from ethyl acetate or ethanol yields products with >98% purity, as verified by HPLC. Elemental analysis (C, H, N) aligns with theoretical values within ±0.3%, confirming stoichiometric integrity.

Industrial and Environmental Considerations

Scalability Challenges

While lab-scale syntheses suffice for research, industrial production demands continuous flow systems to handle exothermic reactions and ensure consistent mixing. Ultrasound reactors, with their rapid energy transfer, are particularly suited for large-scale carboxamide synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its biological activity, including potential antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the coumarin core, carboxamide substituents, and appended functional groups. Below is a detailed comparison:

Core Coumarin Modifications

- N-(2-Methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (): This analog replaces the 2,4-dimethoxyphenyl group with a 2-methoxyphenyl substituent. Its InChIKey (LLOQGIRQUOAOCK-UHFFFAOYSA-N) confirms structural similarity but distinct electronic properties .

- 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (): The sulfamoylphenyl group introduces a strongly polar sulfonamide moiety, enhancing water solubility compared to the target compound’s dihydrothiophene sulfone.

Carboxamide Side-Chain Variations

- N-(Benzothiazole-2-yl)acrylamide Derivatives (): Compounds like (E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide share the 2,4-dimethoxyphenyl group but replace the coumarin core with an acrylamide-benzothiazole system. Benzothiazoles are known for antimicrobial and anticancer activity, suggesting divergent biological targets compared to coumarin-based analogs .

N-(1-Benzylpiperidin-3-yl)methyl-naphthalene-2-sulfonamide Coumarin () :

This compound features a polyethylene glycol (PEG)-linked naphthalene sulfonamide group. The extended PEG chain likely improves solubility and pharmacokinetics, while the naphthalene sulfonamide may enhance binding to hydrophobic enzyme pockets, such as butyrylcholinesterase .

Sulfone-Containing Analogs

- (R)-(-)-2-[N-[4-(1,1-Dioxido-3-oxo-2,3-dihydrobenzisothiazol-2-yl)-butyl]aminomethyl]chromane (): This compound shares the sulfone group but incorporates a benzisothiazolyl moiety and chromane core. The sulfone stabilizes the molecule against metabolic degradation, as noted in its use for neuronal degeneration therapies. The chromane ring system may confer antioxidant properties absent in the target compound .

Physicochemical and Pharmacological Comparisons

*Estimated based on synthetic steps.

Biological Activity

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure

The compound can be represented by the following structural formula:

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects, particularly in anti-inflammatory and antidiabetic contexts.

Pharmacological Properties

- Antidiabetic Activity :

- Anti-inflammatory Effects :

- Compounds with similar structural motifs have been reported to exhibit anti-inflammatory properties. The presence of the thiophene ring and chromene structure is believed to contribute to these effects through modulation of inflammatory pathways.

The mechanism through which N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide exerts its effects may involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes like DPP-4, leading to increased insulin sensitivity and improved glucose tolerance.

- Modulation of Signaling Pathways : It may affect various signaling pathways involved in inflammation and metabolic regulation.

Case Study 1: DPP-4 Inhibition

A series of studies focused on the design and synthesis of DPP-4 inhibitors derived from natural products showed that compounds with similar structures to N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide achieved remarkable pharmacological profiles. The most potent derivatives demonstrated IC50 values around 2.0 nM .

Case Study 2: Anti-inflammatory Activity

Research has indicated that compounds containing the chromene structure can significantly reduce inflammatory markers in vitro. For instance, a related study found that derivatives effectively inhibited the production of TNF-alpha and IL-6 in macrophage cultures .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C21H23N O7 S |

| Molecular Weight | 433.475 g/mol |

| Antidiabetic Activity | >80% DPP-4 inhibition (3 mg/kg) |

| Anti-inflammatory Effect | Significant reduction in TNF-alpha |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.